5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione
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Overview
Description
5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione: is a complex organic compound characterized by its unique structure, which includes a hydroxy group, an oxocyclohexa-dienylidene moiety, and an imidazolidine-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene derivatives with imidazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxocyclohexa-dienylidene moiety to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxy and oxo groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced cyclohexadiene derivatives, and various substituted imidazolidine-dione compounds .
Scientific Research Applications
5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene derivatives: These compounds share a similar oxocyclohexa-dienylidene moiety but differ in their substituents and overall structure
N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas: These compounds have a similar core structure but differ in their functional groups and reactivity.
Uniqueness
5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione is unique due to its combination of a hydroxy group, an oxocyclohexa-dienylidene moiety, and an imidazolidine-dione ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
90418-78-3 |
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Molecular Formula |
C9H6N2O4 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
5-(3,4-dihydroxyphenyl)imidazole-2,4-dione |
InChI |
InChI=1S/C9H6N2O4/c12-5-2-1-4(3-6(5)13)7-8(14)11-9(15)10-7/h1-3,12-13H,(H,11,14,15) |
InChI Key |
IKYLTHWLZQKSSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=O)NC2=O)O)O |
Origin of Product |
United States |
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